1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one
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Overview
Description
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of both fluorine and methoxy functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed via a cyclization reaction involving a suitable amine and a difluorinated precursor.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the spirocyclic intermediate is reacted with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one exerts its effects is often related to its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-phenylethan-1-one: Lacks the methoxy group, which may alter its biological activity and chemical reactivity.
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(4-methoxyphenyl)ethan-1-one: Similar structure but with the methoxy group in a different position, potentially leading to different pharmacological properties.
Uniqueness
The presence of both the spirocyclic structure and the methoxyphenyl group in 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one makes it unique compared to its analogs. This combination of features can result in distinct biological activities and chemical behaviors, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2/c1-21-13-5-3-2-4-12(13)10-14(20)19-8-6-15(7-9-19)11-16(15,17)18/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWMKCINXAUMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC3(CC2)CC3(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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